molecular formula C8H11Cl2N3O B2389496 4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole;dihydrochloride CAS No. 2320225-65-6

4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole;dihydrochloride

Cat. No. B2389496
CAS RN: 2320225-65-6
M. Wt: 236.1
InChI Key: PVJFOHMZHKYAHM-UHFFFAOYSA-N
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Description

“4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole;dihydrochloride” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in medicinal chemistry. Imidazole synthesis involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A simple and efficient approach allows the preparation of biologically active 2,4 (5)-diarylimidazoles by parallel synthesis .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives undergo various chemical reactions. The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways . The kinetically most efficient process corresponds to OH addition onto a carbon atom which is adjacent to a nitrogen atom having a lower energy barrier .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Safety and Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole derivatives have occupied a unique place in the field of medicinal chemistry due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Therefore, the future directions in the research of imidazole derivatives could involve the development of novel drugs with improved efficacy and safety profiles.

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-2-methyl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c1-7-10-8(5-12-7)4-11-3-2-9-6-11;;/h2-3,5-6H,4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJFOHMZHKYAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole;dihydrochloride

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